molecular formula C26H21Cl2N3O4S B11089110 Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11089110
M. Wt: 542.4 g/mol
InChI Key: BQORHPSDLDIERY-UHFFFAOYSA-N
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Description

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining benzyl, dichlorophenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the thioxoimidazolidinyl core: This can be achieved through the reaction of appropriate amines with carbon disulfide and an alkylating agent.

    Introduction of the benzyl and dichlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Acetylation and esterification: The final steps involve acetylation of the intermediate product followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H21Cl2N3O4S

Molecular Weight

542.4 g/mol

IUPAC Name

methyl 4-[[2-[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21Cl2N3O4S/c1-35-25(34)17-7-9-18(10-8-17)29-23(32)14-22-24(33)31(19-11-12-20(27)21(28)13-19)26(36)30(22)15-16-5-3-2-4-6-16/h2-13,22H,14-15H2,1H3,(H,29,32)

InChI Key

BQORHPSDLDIERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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